2-(Hydroxymethyl)-5-nitrophenol 2-(Hydroxymethyl)-5-nitrophenol
Brand Name: Vulcanchem
CAS No.: 57356-40-8
VCID: VC2038396
InChI: InChI=1S/C7H7NO4/c9-4-5-1-2-6(8(11)12)3-7(5)10/h1-3,9-10H,4H2
SMILES: C1=CC(=C(C=C1[N+](=O)[O-])O)CO
Molecular Formula: C7H7NO4
Molecular Weight: 169.13 g/mol

2-(Hydroxymethyl)-5-nitrophenol

CAS No.: 57356-40-8

Cat. No.: VC2038396

Molecular Formula: C7H7NO4

Molecular Weight: 169.13 g/mol

* For research use only. Not for human or veterinary use.

2-(Hydroxymethyl)-5-nitrophenol - 57356-40-8

CAS No. 57356-40-8
Molecular Formula C7H7NO4
Molecular Weight 169.13 g/mol
IUPAC Name 2-(hydroxymethyl)-5-nitrophenol
Standard InChI InChI=1S/C7H7NO4/c9-4-5-1-2-6(8(11)12)3-7(5)10/h1-3,9-10H,4H2
Standard InChI Key XFOREGNWACQXLW-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1[N+](=O)[O-])O)CO
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])O)CO

2-(Hydroxymethyl)-5-nitrophenol is an organic compound characterized by its molecular formula C7H7NO4C_7H_7NO_4 and a molecular weight of approximately 169.137 g/mol . This compound features a hydroxymethyl group (-CH₂OH) and a nitro group (-NO₂) attached to a phenolic ring, contributing to its unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry.

Synthesis Methods

The synthesis of 2-(Hydroxymethyl)-5-nitrophenol typically involves the nitration of 2-(Hydroxymethyl)phenol. This process generally includes several steps to ensure the precise positioning of the nitro group at the 5-position of the phenolic ring.

Applications in Organic Synthesis

2-(Hydroxymethyl)-5-nitrophenol is used as a catalyst for the aerobic oxidation of alcohols, transforming them into nitrosyl compounds and other products. This catalytic process offers a potentially greener alternative to traditional methods that rely on harsh oxidants or metal catalysts.

Biological Activities

Research indicates that 2-(Hydroxymethyl)-5-nitrophenol possesses potential biological activities due to its functional groups. The nitro group can undergo reduction, forming reactive species that may interact with proteins and nucleic acids, while the hydroxymethyl group enhances solubility and interaction potential within cellular environments.

Comparative Analysis with Similar Compounds

Compound NameKey Functional GroupsUnique Features
2-(Hydroxymethyl)-4-nitrophenolHydroxymethyl & Nitro groupsNitro group in the para position; different reactivity
2-(Hydroxymethyl)-3-nitrophenolHydroxymethyl & Nitro groupsNitro group at the meta position; potential for different biological activity
2-(Hydroxymethyl)-6-nitrophenolHydroxymethyl & Nitro groupsSimilar structure but may exhibit different reactivity

Research Findings and Future Directions

Studies on the interactions of 2-(Hydroxymethyl)-5-nitrophenol with biological systems have revealed its potential mechanisms of action. Ongoing research aims to elucidate specific molecular targets and pathways affected by this compound. The unique positioning of its functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.

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